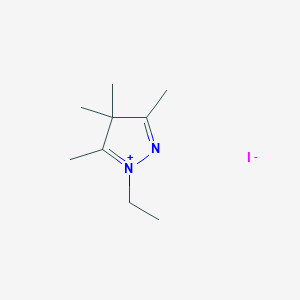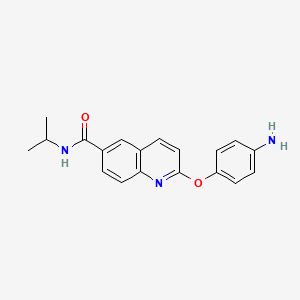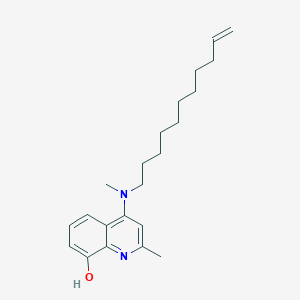![molecular formula C12H10N4 B12900611 6-Phenylimidazo[1,2-a]pyrazin-8-amine CAS No. 673857-28-8](/img/structure/B12900611.png)
6-Phenylimidazo[1,2-a]pyrazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenylimidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazo[1,2-a]pyrazines These compounds are characterized by an imidazole ring fused to a pyrazine ring, forming a heterocyclic aromatic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylimidazo[1,2-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrazine with benzaldehyde derivatives, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetic acid, with catalysts like p-toluenesulfonic acid or Lewis acids to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Phenylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of imidazo[1,2-a]pyrazine oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of halogenated or alkylated imidazo[1,2-a]pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Phenylimidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or photonic properties, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 6-Phenylimidazo[1,2-a]pyrazin-8-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its function. The pathways involved often include signal transduction pathways, where the compound can alter the signaling cascade, leading to a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,5-a]pyrazines: These compounds have a different fusion pattern of the imidazole and pyrazine rings.
Uniqueness: 6-Phenylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern and the presence of a phenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
673857-28-8 |
|---|---|
Molekularformel |
C12H10N4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
6-phenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H10N4/c13-11-12-14-6-7-16(12)8-10(15-11)9-4-2-1-3-5-9/h1-8H,(H2,13,15) |
InChI-Schlüssel |
HNBPBKZLYNUEAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN3C=CN=C3C(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)

![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)

![7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12900543.png)
![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)





![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)


